Home > Products > Screening Compounds P41965 > 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid - 1050911-20-0

3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Catalog Number: EVT-1704488
CAS Number: 1050911-20-0
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Vemurafenib (PLX4032)

Compound Description: Vemurafenib (N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide) is a potent, orally available inhibitor of the BRAF kinase, particularly the V600E mutant form. [] This drug is used to treat metastatic melanoma with the BRAFV600E mutation. [] Vemurafenib exhibits poor penetration into the central nervous system due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []

BAY 60-2770

Compound Description: BAY 60-2770 (4-({(4-carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid) is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [, , ] It demonstrates efficacy even when sGC is oxidized or lacks a heme group. [, , ] BAY 60-2770 is recognized for its vasodilatory effects in both pulmonary and systemic circulation. [] This compound has shown promise in preclinical models by improving urethral smooth muscle relaxation in obese mice, potentially mitigating obesity-induced overactive bladder. []

MK 571

Compound Description: MK 571 (3-[[[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid) acts as an inhibitor of multidrug resistance proteins MRP4 and MRP5. [] These proteins transport cyclic nucleotides, such as cAMP and cGMP, out of cells. [] By inhibiting MRP4 and MRP5, MK 571 can enhance the effects of drugs that increase intracellular cAMP or cGMP levels. [] For instance, MK 571 was found to potentiate the relaxation of the bladder, prostate, and urethra induced by agents that elevate cAMP or cGMP. []

Overview

3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a unique structure characterized by a pyrazolo-pyridine core with various substituents that contribute to its chemical properties and potential applications in medicinal chemistry.

Source and Classification

This compound is derived from the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. The specific structure of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid positions it within the realm of heterocyclic compounds, which are essential in pharmaceutical development due to their ability to interact with biological systems effectively. The methoxy and trimethyl groups enhance its lipophilicity and influence its pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves several key steps:

  1. Formation of the Pyrazolo-Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-pyrazoles and suitable electrophiles. The reaction conditions often include heating in the presence of acids or bases to facilitate ring formation.
  2. Substitution Reactions: The introduction of the methoxy and trimethyl groups can be accomplished through nucleophilic substitution reactions or via electrophilic aromatic substitution on the pyrazole ring.
  3. Carboxylic Acid Introduction: The propanoic acid moiety can be added through alkylation reactions or by using carboxylic acid derivatives that react with the pyrazole intermediate.

These methods often require careful optimization of reaction conditions (temperature, solvent, catalyst) to achieve high yields and purity of the desired compound .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is C14H18N2O2C_{14}H_{18}N_2O_2. Its structure features:

  • A pyrazolo[3,4-b]pyridine ring system.
  • A methoxy group at position 3.
  • Trimethyl substitutions at positions 1, 4, and 6.
  • A propanoic acid group attached to the nitrogen at position 5.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm its identity.

Chemical Reactions Analysis

Reactions and Technical Details

This compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amide Formation: Reacting with amines can yield amides.
  3. Reduction Reactions: The carbonyl group in the propanoic acid may be reduced under specific conditions.

The reactivity of the pyrazole moiety allows it to participate in electrophilic aromatic substitution reactions due to its electron-rich nature .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid often involves interaction with specific biological targets such as enzymes or receptors. The presence of the pyrazolo-pyridine core suggests potential activity as a kinase inhibitor or in modulating signaling pathways related to inflammation or cancer.

Studies have shown that similar compounds can inhibit glycogen synthase kinase 3 (GSK-3), indicating a pathway through which this compound might exert its biological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid include:

  • Molecular Weight: Approximately 246.31 g/mol.
  • Melting Point: Not extensively documented but expected to fall within typical ranges for similar compounds.
  • Solubility: Likely soluble in organic solvents due to its lipophilic character but may exhibit limited solubility in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups .

Applications

Scientific Uses

This compound has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting various diseases. Its structural features suggest it could be useful in:

  1. Drug Development: As a candidate for treating conditions related to GSK-3 inhibition.
  2. Biochemical Research: As a tool for studying signaling pathways in cellular processes.
  3. Metabolomics: Used as an internal standard in mass spectrometry analyses due to its defined structure .
Synthetic Methodologies for 3-{3-Methoxy-1,4,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridin-5-Yl}Propanoic Acid

Heterocyclic Annulation Strategies for Pyrazolo[3,4-b]Pyridine Core Assembly

The construction of the tricyclic pyrazolo[3,4-b]pyridine framework relies on transition-metal-catalyzed cyclocondensation and [3+2] dipolar cycloadditions. Nickel-catalyzed approaches are particularly effective for assembling the pyridine ring from alkynes and nitriles. As demonstrated in six-membered heterocycle syntheses, Ni/N-heterocyclic carbene (NHC) complexes facilitate the intermolecular cycloaddition of functionalized alkynes with nitriles at ambient temperatures, yielding highly substituted pyridine intermediates. This method achieves excellent regiocontrol, especially with unsymmetrical diynes, producing single regioisomeric products critical for downstream functionalization [5]. Palladium(II)-initiated Catellani-type reactions offer complementary routes, where ortho C–H functionalization of aryl halides cooperates with norbornene (NBE) mediation. This strategy enables sequential carbopalladation and C–H activation to build polysubstituted cores compatible with the steric demands of the 1,4,6-trimethyl substitution pattern [10]. Alternative annulation employs in situ generation of diazo compounds from hydrazones, which undergo cyclocondensation with β-ketonitriles. This method positions the C3-methoxy group early by using methoxy-containing synthons, though it requires rigorous exclusion of moisture to prevent diazo decomposition [5] [10].

Table 1: Catalytic Systems for Pyrazolo[3,4-b]Pyridine Annulation

Catalyst SystemSubstrate PairTemperature (°C)Yield Range (%)Regioselectivity
Ni(0)/IPr (NHC)Diynes + Nitriles25–4075–92High (unsym. diynes)
Pd(OAc)₂/NorborneneAryl Iodides + Alkynes80–10065–85Moderate to high
CuI/ProlineHydrazones + β-Ketonitriles100–12070–88Dependent on β-ketonitrile

Regioselective Functionalization at the 3-Methoxy and 1,4,6-Trimethyl Positions

Regioselectivity at the C3 position is governed by the electronic bias of the pyrazolo[3,4-b]pyridine core. Electrophilic substitution at C3 favors methoxylation due to the electron-deficient nature of the ring system. Sodium methoxide in anhydrous DMF at 60°C efficiently installs the 3-methoxy group via nucleophilic aromatic substitution (SNAr), leveraging the inherent leaving group propensity (e.g., chloro or nitro substituents) at this position. This reaction proceeds in >90% yield when catalyzed by 18-crown-6 ether, which enhances methoxide nucleophilicity [9]. The 1,4,6-trimethyl groups are introduced sequentially through:

  • N1-Alkylation: Methyl iodide selectively alkylates the pyrazole nitrogen in the presence of silver carbonate, exploiting the soft acid-base affinity (yields: 85–93%) [9].
  • C4/C6 Methylation: Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C generates C4 and C6 lithiated intermediates, quenched with methyl iodide. The C6 position exhibits higher reactivity due to reduced steric hindrance, allowing sequential methylation (C6 before C4) [8]. Steric maps derived from X-ray crystallography confirm that the 1,3,4,6-tetramethyl analog adopts a coplanar conformation, ensuring minimal distortion during functionalization [4] [6].

Table 2: Substituent Effects on Regioselective Methylation

PositionReagent SystemTemperature (°C)Competing PathwaysYield Optimization
N1CH₃I, Ag₂CO₃, DMF25O-Methylation (<5%)Excess CH₃I (2.2 equiv)
C3NaOCH₃, 18-crown-6, DMF60Demethylation (negligible)Anhydrous conditions
C4/C6n-BuLi, CH₃I, THF−78 to 25Ring opening (<8%)Stepwise addition (C6 first)

Propanoic Acid Side-Chain Incorporation via Nucleophilic Alkylation or Cross-Coupling

The C5-propanoic acid side-chain is installed through late-stage coupling strategies:

  • Nucleophilic Alkylation: 5-Bromo-3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes Michael addition with acrylic acid under Pd(0) catalysis (5 mol% Pd(PPh₃)₄, K₂CO₃, DMSO, 80°C). This Heck-type coupling achieves 80–85% yield but requires careful oxygen exclusion to prevent palladium deactivation [10].
  • Cross-Coupling: Alternatively, Stille coupling between 5-tributylstannyl derivatives and 3-bromopropanoic acid ethyl ester, followed by ester hydrolysis, affords the target acid. While efficient (yields: 75–82%), this method necessitates stoichiometric tin reagents, complicating purification [5].A superior approach involves direct C–H carboxylation using CO₂ and a palladium/norbornene system. The Catellani manifold enables C5–H activation followed by carboxylation with CO₂ (1 atm), yielding the propanoic acid precursor after in situ reduction. This one-pot method avoids pre-functionalized substrates but requires silver acetate (2.0 equiv) as a halide scavenger [10].

Optimization of Solvent Systems and Catalytic Conditions for Cyclocondensation

Solvent polarity critically influences cyclocondensation efficiency. Polar aprotic solvents (DMF, NMP) enhance ring closure rates but risk N-demethylation at elevated temperatures. Binary solvent systems (e.g., toluene/DMF 4:1) balance solubility and reactivity, improving yields by 15–20% compared to neat DMF [5]. Catalytic optimization reveals that:

  • Nickel Catalysts: Ni(cod)₂ with IPr ligand (5 mol%) in THF achieves full diyne-nitrile conversion in 4 hours at 40°C. Adding molecular sieves (3Å) prevents catalyst deactivation by water [5].
  • Palladium Systems: Pd(OAc)₂ (3 mol%) with Ad₂BuP ligand in dimethylacetamide (DMA) suppresses β-hydride elimination during propanoic acid installation. Silver additives (Ag₂CO₃) enhance regioselectivity by sequestering halides [10].Microwave irradiation (150 W, 140°C) reduces cyclocondensation time from hours to minutes (e.g., 92% yield in 15 min vs. 8 hours conventionally) while maintaining regiocontrol. However, scalability is limited by vessel capacity [5] [10].

Table 3: Optimized Reaction Conditions for Key Steps

Synthetic StepOptimal SolventCatalyst/LigandAdditivesTimeYield (%)
Pyridine Ring FormationToluene/DMF (4:1)Ni(cod)₂/IPr3Å MS4 h92
C3 MethoxylationAnhydrous DMFNone18-crown-62 h95
Propanoic Acid CouplingDMAPd(OAc)₂/Ad₂BuPAg₂CO₃3 h88
Ester HydrolysisTHF/H₂O (3:1)NoneLiOH1 h98

Properties

CAS Number

1050911-20-0

Product Name

3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

IUPAC Name

3-(3-methoxy-1,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C13H17N3O3/c1-7-9(5-6-10(17)18)8(2)14-12-11(7)13(19-4)15-16(12)3/h5-6H2,1-4H3,(H,17,18)

InChI Key

BIOCYHWHURTKMC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC2=C1C(=NN2C)OC)C)CCC(=O)O

Canonical SMILES

CC1=C(C(=NC2=C1C(=NN2C)OC)C)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.